molecular formula C6H3F3O2S2 B2861698 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid CAS No. 2168359-70-2

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid

Cat. No.: B2861698
CAS No.: 2168359-70-2
M. Wt: 228.2
InChI Key: WSIUSASMVFFTFM-UHFFFAOYSA-N
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Description

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a carboxylic acid group at the 2-position and a trifluoromethylsulfanyl (-SCF₃) group at the 5-position of the heterocyclic ring. This compound combines the electron-withdrawing nature of the trifluoromethyl group with the sulfur atom’s polarizability, rendering it chemically distinct.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIUSASMVFFTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)thiophene with carbon dioxide under specific conditions . Another method includes the use of trifluoromethylsulfanyl reagents in the presence of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid has garnered significant attention in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to modulation of enzymatic activities, receptor interactions, and other cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position of thiophene-2-carboxylic acid significantly influences molecular properties. Key comparisons include:

Compound Name Substituent at 5-position Molecular Formula Molecular Weight Key Properties
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid -SCF₃ C₆H₃F₃O₂S₂ 228.21 High acidity (electron-withdrawing -SCF₃), lipophilic
5-(Methylthio)thiophene-2-carboxylic acid -SMe C₆H₆O₂S₂ 174.24 Moderate acidity, less lipophilic than -SCF₃ derivatives
5-(4-Chlorophenyl)thiophene-2-carboxylic acid -C₆H₄Cl C₁₁H₇ClO₂S 238.69 Enhanced π-π stacking (aromatic substituent), anticancer activity
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid -C₆H₄(i-Pr) C₁₄H₁₄O₂S 246.32 Bulky substituent, potential steric hindrance

Key Observations :

  • Acidity : The -SCF₃ group in the target compound increases the carboxylic acid’s acidity compared to -SMe (methylthio) due to stronger electron withdrawal .
  • Lipophilicity : -SCF₃ enhances lipophilicity, improving membrane permeability in drug design .
  • Steric Effects : Bulky substituents like -C₆H₄(i-Pr) may reduce reactivity but improve target specificity .

Biological Activity

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H3F3O2S2. This compound has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a thiophene ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid functional group. This configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H3F3O2S2
Molecular Weight208.21 g/mol
IUPAC NameThis compound
CAS Number2168359-70-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 15 to 30 µg/mL depending on the strain.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

  • Cytokines Studied : TNF-alpha, IL-6
  • Results : Significant reduction in cytokine levels was observed at concentrations of 50 µM.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound, particularly as an inhibitor of epidermal growth factor receptor (EGFR) pathways.

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • A549: 0.35 µM
    • MCF-7: 3.24 µM

These findings suggest that the compound can induce apoptosis in cancer cells and arrest cell cycles at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzymatic Inhibition : The trifluoromethylsulfanyl group enhances binding affinity to various enzymes involved in inflammatory and tumorigenic processes.
  • Receptor Modulation : The compound interacts with EGFR, affecting downstream signaling pathways that regulate cell proliferation and survival.
  • Cytokine Regulation : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study on Antimicrobial Properties

A study conducted by BenchChem reported that the compound showed promising results against several bacterial strains, highlighting its potential use in treating infections caused by resistant bacteria .

Study on Antitumor Activity

In a study published in PMC, a series of derivatives were synthesized based on the structure of this compound, revealing enhanced antitumor activity against multiple cancer cell lines . The study emphasized the importance of structural modifications to improve efficacy.

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves functionalizing the thiophene ring at the 5-position. A common approach is to react thiophene-2-carboxylic acid derivatives with trifluoromethylsulfanyl (SCF₃) reagents. For example:

Start with methyl 5-chlorothiophene-2-carboxylate (CAS 24065-33-6) .

Perform nucleophilic substitution using a trifluoromethylsulfanyl source (e.g., AgSCF₃ or Cu-mediated coupling) to introduce the SCF₃ group.

Hydrolyze the ester group to the carboxylic acid using NaOH or LiOH .
Characterization involves NMR (¹H/¹³C, ¹⁹F), IR, and mass spectrometry to confirm substitution and purity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and carboxylic acid resonance (δ ~12 ppm).
  • ¹⁹F NMR : Confirm the trifluoromethyl group (δ ~-40 ppm for SCF₃) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • X-ray Crystallography : Resolve bond angles and distances for the thiophene-SCF₃ moiety .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: H302, H315) .
  • Ventilation : Use fume hoods to avoid inhalation (specific target organ toxicity: H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (UN3077) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethylsulfanyl group?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr) for SCF₃ coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase side reactions.
  • Temperature Control : Reactions at 60–80°C improve yield while minimizing decomposition .
  • Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with substituents like methyl, phenyl, or halogens at the 4-position .

Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .

Correlate electron-withdrawing groups (e.g., -CF₃) with enhanced bioactivity due to increased membrane permeability .

  • Computational Modeling : DFT calculations predict charge distribution and binding affinity to target enzymes .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time).
  • Orthogonal Assays : Validate cytotoxicity using both MTT and resazurin assays .
  • Impurity Analysis : Use HPLC-MS to check for byproducts (e.g., sulfoxides) that may interfere with activity .
  • Meta-Analysis : Compare data across studies while accounting for substituent effects and solvent variations .

Q. What strategies mitigate environmental impact during large-scale synthesis?

  • Methodological Answer :
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water .
  • Waste Treatment : Neutralize acidic byproducts with CaCO₃ before disposal .
  • Biodegradability Studies : Assess using OECD 301F (ready biodegradability test) for SCF₃-containing compounds .

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